molecular formula C7H12N2 B8603474 2-Amino-1-methylcyclopentane-1-carbonitrile

2-Amino-1-methylcyclopentane-1-carbonitrile

Cat. No. B8603474
M. Wt: 124.18 g/mol
InChI Key: AOEGKMNRLSZGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-methylcyclopentane-1-carbonitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-methylcyclopentane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-methylcyclopentane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-1-methylcyclopentane-1-carbonitrile

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-amino-1-methylcyclopentane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c1-7(5-8)4-2-3-6(7)9/h6H,2-4,9H2,1H3

InChI Key

AOEGKMNRLSZGTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-methyl-2-oxocyclopentanecarbonitrile (272 mg, 2.209 mmol, from Step 1) and ammonium acetate (917 mg, 11.90 mmol) in methanol (2 mL) was stirred at room temperature for 2 h. Sodium cyanoborohydride (69.4 mg, 1.104 mmol) was added. After 17 h at room temperature, the mixture was concentrated. The residue was dissolved in water and ethyl acetate and stirred vigorously. The ethyl acetate phase was separated, dried (MgSO4), filtered and concentrated to give crude 2-amino-1-methylcyclopentanecarbonitrile (0.2436 g), which was taken to the next reaction without purification.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
69.4 mg
Type
reactant
Reaction Step Two

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